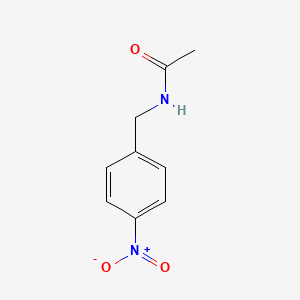
Allyl iodide
Descripción general
Descripción
Allyl iodide, also known as 3-iodopropene, is an organic halide used in the synthesis of other organic compounds such as N-alkyl-2-pyrrolidones, sorbic acid esters, 5,5-disubstituted barbituric acids, and organometallic catalysts .
Synthesis Analysis
Allyl iodide can be synthesized from allyl alcohol and methyl iodide on triphenyl phosphite, Finkelstein reaction on allyl halides, or by the action of elemental phosphorus and iodine on glycerol . Another method involves the use of a CeCl3·7H2O/NaI system in acetonitrile for the mild preparation of iodides from alcohols .
Molecular Structure Analysis
The molecular formula of Allyl iodide is C3H5I. It has a molar mass of 167.977 g·mol−1 .
Chemical Reactions Analysis
Allyl iodide is used in various chemical reactions. For instance, it is used in the carbonylation of unsaturated amines in the presence of Co2(CO)8 to obtain N-alkyl pyrrolidinones . It also participates in electrochemical radical reactions, providing a highly efficient, clean, green alternative to tin reagents .
Physical And Chemical Properties Analysis
Allyl iodide is a pale yellow liquid with a density of 1.837 g/cm3. It has a melting point of −99 °C and a boiling point of 101 to 103 °C . It is insoluble in water and darkens on exposure to light and air, liberating iodine .
Aplicaciones Científicas De Investigación
Synthesis of N-Alkyl 2-Pyrrolidones
Allyl iodide is used in the synthesis of N-alkyl 2-pyrrolidones . These compounds are important in the pharmaceutical industry and are used as solvents in various chemical reactions.
Production of Sorbic Acid Esters
Another application of Allyl iodide is in the production of sorbic acid esters . These esters are commonly used as food preservatives due to their ability to inhibit the growth of mold, yeast, and fungi.
Creation of 5,5-Disubstituted Barbituric Acids
Allyl iodide can be used in the synthesis of 5,5-disubstituted barbituric acids . These compounds have a variety of uses, including as intermediates in the production of certain pharmaceuticals.
Development of Organometallic Catalysts
Allyl iodide is also used in the creation of organometallic catalysts . These catalysts are used in a wide range of chemical reactions, including those in the pharmaceutical and petrochemical industries.
Generation of Allyl Radicals
Allyl iodide has been employed as a precursor for the generation of allyl radicals . These radicals are used to study their recombination in a single pulse shock tube with gas chromatographic measurements .
Double Allylation of Cyclopropenes
Allyl iodide is used as a reagent with allylindium sesquiiodide in the cis-double allylation of cyclopropenes . This reaction is useful in the synthesis of complex organic molecules.
Mecanismo De Acción
Target of Action
Allyl iodide, also known as 3-iodopropene, is an organic halide that is primarily used in the synthesis of other organic compounds . Its primary targets are the reactants in these synthesis reactions, which include N-alkyl-2-pyrrolidones, sorbic acid esters, 5,5-disubstituted barbituric acids, and organometallic catalysts .
Mode of Action
Allyl iodide interacts with its targets through various chemical reactions. For instance, when unsaturated amines are carbonylated in the presence of Co2(CO)8, N-alkyl pyrrolidones are obtained . Similarly, carbonylation of allyl halides in the presence of primary amines and a rhodium compound affords the same products . If allyl derivatives are carbonylated in the presence of acetylene by means of Ni (CO)4 and water or methanol at 20 °C, the acetylene adds onto the allyl halide and 2-cis-5-dienoic acids or esters or sorbic acid esters are obtained .
Biochemical Pathways
The biochemical pathways affected by allyl iodide are primarily those involved in the synthesis of the aforementioned organic compounds. The exact pathways and their downstream effects can vary depending on the specific synthesis reaction and the reactants involved .
Pharmacokinetics
It’s worth noting that allyl iodide is a pale yellow liquid with a density of 1837 g/cm^3 . It has a melting point of -99 °C and a boiling point of 101 to 103 °C . These properties can impact its behavior and availability in a chemical reaction.
Result of Action
The result of allyl iodide’s action is the formation of new organic compounds. For example, it can contribute to the formation of N-alkyl-2-pyrrolidones, sorbic acid esters, 5,5-disubstituted barbituric acids, and organometallic catalysts .
Action Environment
The action of allyl iodide can be influenced by various environmental factors. For instance, it can be stored for up to three months in a dark freezer at -5 °C before decomposition into free iodine becomes apparent . Additionally, the reactions involving allyl iodide can be sensitive to temperature, as evidenced by the carbonylation reaction that occurs at 20 °C .
Safety and Hazards
Allyl iodide is highly flammable and toxic if swallowed. It causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with care, using protective gloves, clothing, and eye/face protection. It should be used only outdoors or in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces .
Direcciones Futuras
Allyl iodide is a significant reagent in organic synthesis, and its applications continue to expand. For instance, it is used in the synthesis of 1,5-dienes, which are abundant in terpenes and are significant building blocks in chemical synthesis . As research progresses, new methods of synthesis and applications of Allyl iodide are likely to be discovered.
Propiedades
IUPAC Name |
3-iodoprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5I/c1-2-3-4/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEHLDPGIKPNKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5I | |
| Record name | ALLYL IODIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2366 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060302 | |
| Record name | 3-Iodo-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Allyl iodide appears as a yellow liquid with a pungent odor. Denser than water and insoluble in water. Hence sinks in water. Vapors are heavier than air. Very irritating to skin, eyes and mucous membranes. Poisonous by ingestion and inhalation. Used to make other chemicals., Yellowish liquid with a pungent unpleasant odor; Darkened by light and air evolving iodine; [Merck Index] Clear dark red liquid; [Sigma-Aldrich MSDS] | |
| Record name | ALLYL IODIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2366 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyl iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20164 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Allyl iodide | |
CAS RN |
556-56-9 | |
| Record name | ALLYL IODIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2366 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Iodo-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALLYL IODIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propene, 3-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Iodo-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodopropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46830QOA4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of allyl iodide?
A1: The molecular formula of allyl iodide is C3H5I, and its molecular weight is 167.98 g/mol. []
Q2: What are some key spectroscopic features of allyl iodide?
A2: * UV-Vis Spectroscopy: Allyl iodide exhibits absorptions in the far-ultraviolet region, with new bands tentatively assigned to π ← n and π ← π transitions. []* IR Spectroscopy: The emission spectrum shows dominant activity in the CH2 wag and the C=C stretch, reflecting the molecule's dynamics in the excited state. []
Q3: What is a major application of allyl iodide in organic synthesis?
A3: Allyl iodide is a common reagent for introducing allyl groups into molecules. It readily participates in reactions with various nucleophiles, enabling the synthesis of complex molecules. [, ]
Q4: How does the structure of allyl iodide influence its reactivity?
A4: The presence of both the carbon-iodine bond and the carbon-carbon double bond in allyl iodide makes it susceptible to a variety of reactions, including nucleophilic substitution, addition reactions, and radical reactions. [, , , , ]
Q5: Can you provide an example of a reaction where allyl iodide acts as an allylating agent?
A5: Allyl iodide reacts with carbonyl compounds in the presence of stannous halide to yield homoallylic alcohol derivatives. This reaction proceeds through the formation of allyltin dihaloiodide in situ, which then reacts with the carbonyl compound. []
Q6: What role does copper play in reactions involving allyl iodide?
A6: Copper-mediated allylic substitution reactions using allyl iodide are common in organic synthesis. Studies suggest that organocuprates exhibit superior reactivity in these transformations compared to their silver and gold counterparts. []
Q7: How does allyl iodide interact with transition metal complexes?
A7: Transition metal complexes in low oxidation states can react with allyl iodide. For instance, [(phen)M]+• (M = Ni, Pd, Pt) reacts with allyl iodide to form [(phen)M(CH2CHCH2)]+. These reactions highlight the potential of allyl iodide in organometallic chemistry. []
Q8: What are the main products of allyl iodide pyrolysis?
A8: The pyrolysis of allyl iodide at high temperatures (800-1100 °C) primarily yields diallyl, propylene, allene, methylacetylene, benzene, and an unidentified product. The C-C bonds of allyl iodide remain largely intact during pyrolysis. []
Q9: What is the primary photodissociation pathway of allyl iodide at 193 nm?
A10: Upon excitation at 193 nm, allyl iodide undergoes C-I bond fission, producing allyl radicals and iodine atoms. Both ground state I(2P3/2) and spin-orbit excited I(2P1/2) are observed, with the latter being the dominant channel. [, ]
Q10: How does rotational energy influence the stability of allyl radicals generated from allyl iodide?
A11: Allyl radicals produced from the I(2P1/2) channel with internal energies above the dissociation barrier to allene + H can exhibit stability due to centrifugal effects. The significant rotational energy imparted during photolysis contributes to this stability. []
Q11: What is the rate constant for the self-reaction of allyl peroxy radicals?
A12: The rate constant for the self-reaction of allyl peroxy radicals (2CH2CHCH2O2) is measured to be k13 = (6.8 ± 1.3) × 10-13 cm3 molecule-1 s-1. []
Q12: Have computational methods been used to study allyl iodide?
A13: Yes, computational studies employing Density Functional Theory (DFT) have been instrumental in understanding the reactivity of allyl iodide with various species, including transition metal complexes and copper hydride anions. [, , ]
Q13: What insights have computational studies provided into the reactivity of allyl iodide with copper hydride anions?
A14: DFT calculations reveal that [CuH2]- shows greater reactivity than [Cu2H3]- due to a higher energy HOMO. The calculations also explain the reactivity differences observed between CS2 and CO2 with [CuH2]-, highlighting the influence of electronic structure on reactivity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




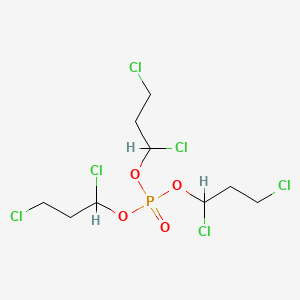
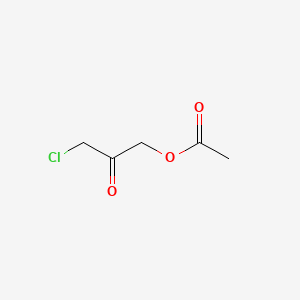

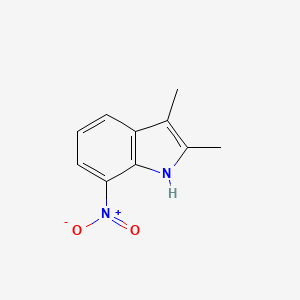


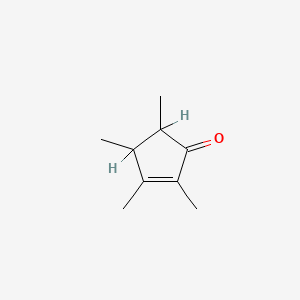
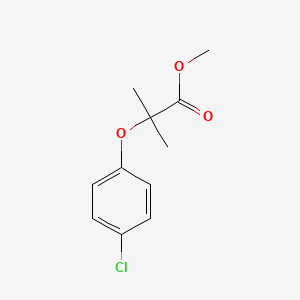
![3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B1293722.png)
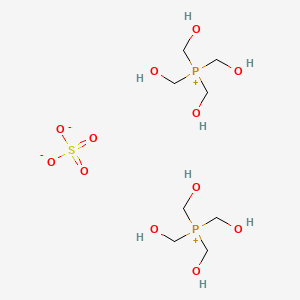
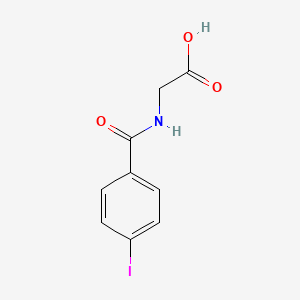
![2-[(Dimethylamino)methyl]-4-ethylbenzenol](/img/structure/B1293726.png)
